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molecular formula C14H12N2O2S B185280 1-Tosyl-1H-pyrrolo[2,3-b]pyridine CAS No. 348640-02-8

1-Tosyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B185280
M. Wt: 272.32 g/mol
InChI Key: NSNZZTVUYQKEMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07528147B2

Procedure details

4-Chloro-2-[1-methyl-5-methoxy-6-benzyloxy)-1H-indol-3-yl]-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine is prepared by following the procedure described in example 89c, but using 2.5 g of 4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine and 0.335 ml of methyl iodide. After purification by flash chromatography (silica, 40/60 by volume ethyl acetate/cyclohexane as eluents, argon), 2.1 g of 4-chloro-2-(1-methyl-5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine are obtained, the characteristics of which are as follows:
Name
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.335 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[N:8]([S:30]([C:33]3[CH:38]=[CH:37][C:36]([CH3:39])=[CH:35][CH:34]=3)(=[O:32])=[O:31])[C:9](C3C4C(=CC(OCC5C=CC=CC=5)=C(OC)C=4)NC=3)=[CH:10][C:3]=12.CI>>[C:36]1([CH3:39])[CH:35]=[CH:34][C:33]([S:30]([N:8]2[C:4]3=[N:5][CH:6]=[CH:7][CH:2]=[C:3]3[CH:10]=[CH:9]2)(=[O:32])=[O:31])=[CH:38][CH:37]=1

Inputs

Step One
Name
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Quantity
2.5 g
Type
reactant
Smiles
ClC1=C2C(=NC=C1)N(C(=C2)C2=CNC1=CC(=C(C=C21)OC)OCC2=CC=CC=C2)S(=O)(=O)C2=CC=C(C=C2)C
Step Two
Name
Quantity
0.335 mL
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After purification by flash chromatography (silica, 40/60 by volume ethyl acetate/cyclohexane as eluents, argon), 2.1 g of 4-chloro-2-(1-methyl-5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N1C=CC=2C1=NC=CC2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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